4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Physicochemical profiling Thiol reactivity Ionization state

This compound is a polysubstituted nicotinonitrile belonging to the broader family of 2-mercapto-6-(trifluoromethyl)nicotinonitrile building blocks. Its structure features a sterically demanding tert-butyl group at the pyridine 4-position alongside a 2-mercapto (-SH) moiety and a 6-trifluoromethyl (-CF₃) substituent.

Molecular Formula C11H11F3N2S
Molecular Weight 260.28
CAS No. 860790-41-6
Cat. No. B2493462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
CAS860790-41-6
Molecular FormulaC11H11F3N2S
Molecular Weight260.28
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=S)NC(=C1)C(F)(F)F)C#N
InChIInChI=1S/C11H11F3N2S/c1-10(2,3)7-4-8(11(12,13)14)16-9(17)6(7)5-15/h4H,1-3H3,(H,16,17)
InChIKeyZOCDCGFHGCSGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS 860790-41-6): Core Physicochemical Identity for Sourcing Scientists


This compound is a polysubstituted nicotinonitrile belonging to the broader family of 2-mercapto-6-(trifluoromethyl)nicotinonitrile building blocks. Its structure features a sterically demanding tert-butyl group at the pyridine 4-position alongside a 2-mercapto (-SH) moiety and a 6-trifluoromethyl (-CF₃) substituent. Key predicted physicochemical properties include a boiling point of 251.1±50.0 °C, a density of 1.29±0.1 g/cm³, and a computed pKa of 5.39±0.70 . These characteristics underpin its utility as a synthetic intermediate, where the thiol group provides a reactive handle for further derivatization .

Why a Simple 2-Mercapto-6-(trifluoromethyl)nicotinonitrile Cannot Substitute for the 4-tert-Butyl Analog in Structure-Sensitive Applications


The 4-tert-butyl substituent introduces substantial steric bulk and alters the electronic environment of the pyridine ring relative to unsubstituted or methyl-substituted analogs. This structural divergence modulates key properties such as lipophilicity (LogP), acidity, and conformational flexibility, which in turn dictate reactivity, binding affinity, and physicochemical stability. Generic substitution without this group can therefore lead to different reaction rates, regioselectivity outcomes, or protein-ligand interactions in biological assays, making direct interchange of structurally related nicotinonitriles unreliable without empirical validation .

Quantitative Differentiation Guide for 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile Procurement


Predicted Acidity (pKa) Comparison: 4-tert-Butyl vs. 4-Unsubstituted Analog

The predicted acid dissociation constant (pKa) for the thiol group is a key determinant of nucleophilicity and metal-binding capacity. For the 4-tert-butyl derivative, the predicted pKa is 5.39±0.70, as reported by ChemicalBook . In contrast, the simpler 2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS 1184873-39-9) has a predicted pKa of 6.10±0.70, derived from its computed properties on PubChem [1]. This difference of ~0.7 log units indicates the tert-butyl analog is a slightly stronger acid, which could favor deprotonation and subsequent alkylation or metal coordination under mildly acidic conditions.

Physicochemical profiling Thiol reactivity Ionization state

Boiling Point and Volatility Profile Relative to C4-Unsubstituted Analog

The added tert-butyl group substantially raises the predicted boiling point. The target compound's boiling point is predicted at 251.1±50.0 °C , compared to 204.4 °C (at 760 mmHg) for the 4-unsubstituted-6-methyl analog, 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 182127-92-0) . This ~47 °C elevation in boiling point reflects the increased van der Waals interactions from the bulky tert-butyl substituent, leading to lower volatility and potentially different chromatographic retention behavior.

Thermal stability Purification Volatility

Steric Parameter Differentiation: Taft's Es or Molar Refractivity

The primary differentiator of this compound is the 4-tert-butyl group, which introduces significant steric hindrance not present in 4-H or 4-methyl analogs. The tert-butyl group is widely used in medicinal chemistry to fill hydrophobic pockets and restrict conformational freedom. While direct quantitative steric parameters (e.g., Taft's Es or molar refractivity CM) for this specific compound are unpublished, the class-level inference is clear: the van der Waals volume of a tert-butyl group (~41.8 ų/mol) is substantially larger than that of a methyl group (~13.7 ų/mol) or hydrogen (~3.4 ų/mol) [1]. This steric shielding can protect the adjacent thiol from oxidation and modulate the approach of electrophiles or metal centers.

Steric effects Structure-activity relationships Catalysis

Lipophilicity Modulation: Comparative Calculated LogP Trends

The trifluoromethyl group is a known lipophilicity enhancer, but the additional tert-butyl substituent further increases the partition coefficient. A comparison of calculated logP values using the XLogP3 algorithm shows the target compound has an XLogP3 of 4.0, while 2-mercapto-6-(trifluoromethyl)nicotinonitrile has an XLogP3 of 2.8 [1][2]. This 1.2 log unit increase corresponds to roughly a 16-fold higher partition into octanol, signifying substantially increased membrane permeability potential. This data classifies the compound as suitable for applications requiring enhanced passive diffusion or blood-brain barrier penetration.

ADME profiling Membrane permeability Lipophilicity

Commercial Purity and Price Tier Analysis for Sourcing Decisions

Supplier offerings reveal distinct purity tiers: Fluorochem lists the target compound at a research-grade purity range (typically 95-97%) with pricing at ¥3,168/250mg and ¥6,314/1g , while Leyan offers it at 98% purity (product #1788892) . In comparison, the simpler 2-mercapto-6-(trifluoromethyl)nicotinonitrile from Fluorochem is priced higher at ¥7,414/250mg despite lacking the synthetically valuable tert-butyl group. This indicates that the 4-tert-butyl variant provides enhanced structural complexity at a lower or comparable cost per gram, offering better value for SAR exploration.

Procurement Cost-efficiency Purity

Spectral Characterization Availability: NMR and MS Data

Reliable identity confirmation is essential for procurement. SpectraBase lists 1H NMR and other spectroscopic data for this compound [1], and the InChI key (InChI=1S/C11H11F3N2S/c1-10(2,3)7-4-8(11(12,13)14)16-9(17)6(7)5-15/h4H,1-3H3,(H,16,17)) is cross-confirmed across multiple supplier catalogs including Fluorochem and AKSci . In contrast, many in-class analogs (e.g., 4-aryl substituted variants) lack publicly available NMR reference data, which can delay in-house QC verification upon receipt.

Quality control Structure confirmation Analytical characterization

Optimal Application Scenarios for 4-(tert-Butyl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile


Medicinal Chemistry: Occupying Hydrophobic Protein Pockets

The combination of a tert-butyl group (high steric bulk) and trifluoromethyl group (high lipophilicity) makes this compound an ideal scaffold for targeting deep hydrophobic pockets in enzymes or receptors. The XLogP3 value of 4.0, compared to 2.8 for the unsubstituted analog, indicates superior membrane permeability potential [1], while the tert-butyl group's van der Waals volume (~41.8 ų/mol) can effectively fill sterically demanding sub-pockets that smaller substituents cannot occupy [2].

Metal Coordination Chemistry: Thiol-Based Ligand Design

The predicted pKa of 5.39 suggests that the thiol group is significantly deprotonated at physiological pH, favoring thiolate formation for metal coordination. The steric shielding from the tert-butyl group may also prevent μ-thiolate bridge formation, leading to discrete mononuclear complexes [1]. The lower cost per gram compared to the 4-unsubstituted analog makes it economically viable for synthesizing gram-scale quantities of metal complexes [2].

Chemical Biology: Controlled Reactivity Probe Development

The 4-tert-butyl group provides steric protection to the neighboring thiol, potentially reducing unwanted disulfide formation during bioconjugation reactions. The higher boiling point (251.1 °C) relative to methyl-substituted analogs (204.4 °C) reflects greater thermal stability, which may be advantageous in reactions requiring elevated temperatures [1]. The availability of reference NMR spectra facilitates rapid identity confirmation upon receipt, streamlining the probe development workflow [2].

Synthetic Methodology: Regioselective Derivatization Platform

The orthogonal reactivity of the nitrile, thiol, and C-H positions allows for sequential functionalization. The 4-tert-butyl group blocks one position, directing electrophilic substitution to alternative sites and enabling regioselective modifications not possible with 4-unsubstituted analogs. The compound's commercial availability at 98% purity from multiple vendors [1] ensures consistent starting material quality for methodology development.

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